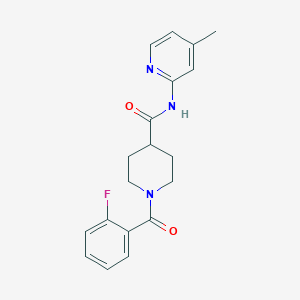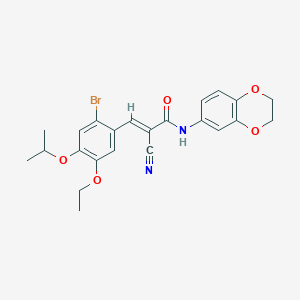
9-乙基-3-(1-吡咯烷基甲基)-9H-咔唑
描述
Synthesis Analysis
The synthesis of carbazole derivatives involves various strategies, including palladium(II)-catalyzed C–H bond activation and direct arylation methods. For instance, the one-pot synthesis of ortho-arylated 9-(pyridin-2-yl)-9H-carbazoles through C–H bond activation demonstrates the efficiency of these methods in producing carbazole derivatives with specific substitutions, which can be crucial for tailoring the properties of the resulting compounds for desired applications (Jean‐Ho Chu et al., 2013).
Molecular Structure Analysis
The molecular structure of carbazole derivatives can be characterized using techniques such as X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule and the conformation of its various substituents. This information is crucial for understanding the reactivity and interaction of carbazole derivatives with other molecules, impacting their chemical and physical properties.
Chemical Reactions and Properties
Carbazole derivatives undergo various chemical reactions, including electropolymerization, which can be utilized to produce copolymers with specific electronic and optical properties. The copolymer formation of 9-(2-(benzyloxy)ethyl)-9H-carbazole and 1-tosyl-1H-pyrrole, for example, illustrates the potential of carbazole derivatives in creating materials with enhanced capacitive behavior, which is beneficial for applications in electronic devices (M. Ates et al., 2012).
Physical Properties Analysis
The physical properties of carbazole derivatives, such as their thermal stability, melting points, and solubility, are influenced by their molecular structure. For example, heteroleptic iridium(III) complexes with carbazole groups exhibit high thermal stability and amorphous nature, making them suitable for use in polymer light-emitting diodes with good electroluminescence performance (Huaijun Tang et al., 2014).
科学研究应用
药用化学和生物活性
咔唑骨架,包括9-乙基-3-(1-吡咯烷基甲基)-9H-咔唑,因其药用特性而被广泛研究。已发现这些化合物具有抗菌、抗疟、抗癌和抗阿尔茨海默病活性。它们的结构允许在修饰后进行广泛的生物活性。咔唑类分子的体外和体内活性已被总结,表明它们基于构效关系 (SAR)、作用机制和细胞毒性/选择性发现具有作为临床上有用剂的潜力 (Tsutsumi, Gündisch, & Sun, 2016).
光物理研究
咔唑衍生物的光物理性质已得到研究。4-(9-乙基-9H-咔唑-3-基)-2-甲基-5-氧代-4,5-二氢-1H-茚并[1,2-b]吡啶-3-羧酸乙酯 (ECPC) 是一个例子,它已被制备并研究了其在不同溶剂中的光物理参数,如跃迁偶极矩、消光系数和荧光量子产率。它显示出随着溶剂极性的增加,吸收和发射光谱发生红移,表明其作为探针测定有组织介质中表面活性剂临界胶束浓度的潜力 (Alsharif, Mukhtar, Asiri, & Khan, 2018).
有机电子学
9-乙基-3-(1-吡咯烷基甲基)-9H-咔唑及其衍生物在有机电子学中具有应用,特别是在聚合物发光二极管 (PLED) 的开发中。具有咔唑基团的新型杂配铱(III)配合物已被合成并应用于 PLED 中,展示出高热稳定性和良好的电致发光 (EL) 性能。这些材料根据其结构组成表现出不同的 EL 特性,展示了咔唑衍生物在电子应用中的多功能性 (Tang, Wei, Wang, Li, Wu, Yang, & Cao, 2014).
发光材料
咔唑衍生物也因其发光特性而被探索。例如,已经合成了基于咔唑骨架的新型功能性刚性配体的汞(II)配合物。这些配合物形成各种结构,如螺旋、大环和链,自组装成二维网络。它们的发光特性已经得到研究,表明它们在发光材料和器件中的潜在用途 (Zhou, Tian, Wu, Zhang, Li, Zhu, Hu, Tao, Jiang, & Xie, 2005).
抗菌活性
咔唑衍生物的抗菌活性,包括类似于 9-乙基-3-(1-吡咯烷基甲基)-9H-咔唑的那些,已经得到评估。这些化合物对多种细菌和真菌菌株显示出有希望的结果,进一步突出了它们在开发新的抗菌剂中的潜力 (Salih, Salimon, & Yousif, 2016).
属性
IUPAC Name |
9-ethyl-3-(pyrrolidin-1-ylmethyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-2-21-18-8-4-3-7-16(18)17-13-15(9-10-19(17)21)14-20-11-5-6-12-20/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBHCRFVGGMKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCCC3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethyl-3-(pyrrolidin-1-ylmethyl)carbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (3-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4625630.png)
![1-(2-furylmethyl)-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4625632.png)
![8-(4-ethoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4625639.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4625657.png)
![2-butyl-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B4625665.png)
![4-bromo-N-[2-(diethylamino)-1-methylethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4625676.png)
![4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)-2,1,3-benzoxadiazole](/img/structure/B4625682.png)
![2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4625694.png)
![3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4625701.png)

![3-[(4-chloro-3-methylphenoxy)methyl]-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4625713.png)
![N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4625726.png)
